Flupranone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQRSKEYXLLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865008 | |
| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21686-09-9, 21686-10-2 | |
| Record name | Ciba 4416B-Go | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupranone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of Flupranone
Established Synthetic Pathways for a Hypothetical Compound
The synthesis of a novel organic molecule typically involves established and optimized routes.
Precursor Chemistry and Intermediate Compound Analysis
The selection of appropriate precursors is a critical first step in any synthetic plan. These are the foundational molecules that are progressively transformed into the final product. The analysis of intermediate compounds—the molecules formed at each step of the synthesis—is crucial for verifying the reaction's progress and ensuring the correct chemical structure is being assembled. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are essential for this analysis.
Strategies for Derivatization and Analog Generation
Derivatization involves chemically modifying a core molecule to produce a series of related compounds, or analogs. This is often done to explore structure-activity relationships, improve a compound's properties, or create probes for biological studies.
Targeted Functional Group ModificationsSpecific functional groups within a molecule can be targeted for modification.biosyn.comFor instance, hydroxyl (-OH) or amino (-NH2) groups can be readily converted into a wide variety of other functional groups, allowing for systematic changes to the molecule's properties.nih.gov
Advanced Derivatization Techniques for Research Applications of Flupranone
The synthesis and modification of the this compound scaffold are pivotal for developing novel research tools and potential therapeutic agents. Advanced derivatization techniques play a crucial role in this process, allowing for the fine-tuning of physicochemical properties and the introduction of functional groups for specific applications. These methods are essential for creating a diverse library of this compound analogs, which can be used to explore structure-activity relationships and develop targeted molecular probes.
One of the key strategies in the derivatization of this compound involves the modification of its core structure to enhance its utility in various research contexts. This can include the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, which facilitate the tracking and identification of the molecule in biological systems. Additionally, the incorporation of reactive moieties can enable covalent labeling of target proteins, providing valuable insights into their function and localization.
The development of sophisticated derivatization methods has been driven by the need for highly specific and efficient chemical transformations. These techniques often employ mild reaction conditions to preserve the integrity of the this compound core while achieving high yields of the desired products. The use of protecting groups is also a common strategy to ensure regioselective modifications and prevent unwanted side reactions.
Structure Activity Relationships Sar and Molecular Design Principles for Flupranone
Systematic Exploration of Structural Modifiers and Their Biological Impact
The biological activity of Flupranone is intrinsically linked to its three-dimensional structure and the specific chemical groups it possesses. By systematically altering parts of the this compound molecule, researchers can probe the key interactions between the compound and its biological target.
The introduction of different substituents at various positions on the this compound scaffold can profoundly influence its binding affinity and potency. The electronic and steric properties of these substituents play a crucial role in modulating interactions with the target receptor. For instance, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, potentially strengthening or weakening key hydrogen bonds or electrostatic interactions. nih.gov
The size and shape of substituents also have a significant impact. Bulky groups may enhance binding by occupying a hydrophobic pocket in the receptor, or they could introduce steric hindrance that prevents the ligand from adopting the optimal binding conformation. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov Fluorine's high electronegativity can influence local electronic environments and its introduction can block metabolic pathways, thereby increasing the compound's bioavailability. nih.gov
A hypothetical analysis of substituent effects on this compound's potency is presented in the table below. This illustrates how different chemical groups at a specific position (R) on the this compound core structure could modulate its inhibitory concentration (IC₅₀).
| Substituent (R) | Electronic Effect | Steric Effect | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| -H | Neutral | Small | 150 |
| -F | Electron-withdrawing | Small | 85 |
| -Cl | Electron-withdrawing | Medium | 110 |
| -CH₃ | Electron-donating | Medium | 200 |
| -OCH₃ | Electron-donating | Medium | 175 |
| -CF₃ | Strongly electron-withdrawing | Large | 50 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, it is crucial to identify the specific conformation, or shape, that is responsible for its biological activity—the so-called bioactive conformation. This is because the three-dimensional arrangement of a ligand's functional groups must be complementary to the binding site of its target protein. youtube.com
Computational methods, such as quantum-chemical calculations, are often employed to study the conformational landscape of a molecule. nih.gov These methods can identify low-energy conformers and the energy barriers between them. nih.gov For fluorinated compounds, the presence of fluorine can have a significant impact on the conformational preferences of the molecule due to stereoelectronic effects. semanticscholar.orgnih.gov The bioactive conformation is not necessarily the lowest energy conformation in solution, as the energy penalty of adopting a higher energy conformation can be offset by favorable binding interactions with the receptor.
Pharmacophore Elucidation and Mapping Studies
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a drug's biological activity. patsnap.com These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, all arranged in a specific three-dimensional orientation. patsnap.com Pharmacophore modeling can be approached in two primary ways: ligand-based and structure-based. patsnap.com
In a ligand-based approach, a set of active molecules is analyzed to identify common structural features and their spatial relationships. patsnap.com This information is then used to create a pharmacophore model that can guide the design of new compounds with similar activity. patsnap.com Structure-based pharmacophore modeling, on the other hand, utilizes the known three-dimensional structure of the biological target to identify the key interaction points within the binding site. nih.gov
For this compound, a pharmacophore model would define the precise spatial arrangement of its key functional groups required for optimal interaction with its target. This model would serve as a valuable template for virtual screening of compound libraries to identify new potential drug candidates. nih.gov
Rational Design Approaches for this compound Analogs
Rational drug design aims to develop new medications based on a detailed understanding of the biological target. nih.gov For this compound, this would involve leveraging the insights gained from SAR studies, conformational analysis, and pharmacophore modeling to design novel analogs with improved properties.
For example, if SAR studies indicate that a particular region of the this compound molecule is amenable to modification, new substituents could be introduced to enhance binding affinity or selectivity. nih.gov If the bioactive conformation is known, the molecular scaffold could be modified to pre-organize the molecule into this active shape, thus reducing the entropic penalty of binding. The ultimate goal is to create new chemical entities with superior therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov
Molecular and Cellular Mechanisms of Action of Flupranone
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of Flupranone have not been definitively identified and characterized in the provided literature. Its classification as an anti-inflammatory and antihypertensive agent suggests potential interactions with targets within pathways related to these physiological processes. For instance, anti-inflammatory drugs often target enzymes involved in inflammatory cascades, while antihypertensive agents may interact with receptors, enzymes, or ion channels regulating vascular tone and fluid balance. However, specific data detailing this compound's binding affinities, target specificity, or the functional consequences of such interactions is not available.
Receptor Binding and Modulation Kinetics
Specific data regarding this compound's receptor binding profile and modulation kinetics is not detailed in the search results. While the compound's antihypertensive properties might imply interaction with cardiovascular receptors, the nature and kinetics of any such binding have not been characterized in the provided information. General mechanisms of receptor modulation can involve various kinetics, including agonist or antagonist binding, allosteric modulation, and effects on receptor desensitization or internalization. However, which, if any, of these mechanisms apply to this compound's interaction with potential receptor targets remains uncharacterized.
Enzyme Inhibition and Activation Mechanisms
This compound's anti-inflammatory properties suggest a potential interaction with enzymes involved in inflammatory pathways. Some patent literature lists this compound alongside enzyme inhibitors, including those related to cyclo-oxygenase (COX), a common target for non-steroidal anti-inflammatory drugs (NSAIDs). However, there is no specific information detailing whether this compound directly inhibits or activates COX enzymes or other enzymes, nor are there data on the type of inhibition (e.g., competitive, non-competitive) or the relevant kinetic parameters (e.g., Ki, IC50). The mechanisms by which compounds modulate enzyme activity can be diverse, involving direct binding to the active site or to allosteric sites, affecting catalytic rate or enzyme stability. The specific enzyme targets and modulation mechanisms of this compound require further investigation.
Ion Channel Modulation and Gating Dynamics
The antihypertensive properties of this compound could potentially involve modulation of ion channels that regulate vascular smooth muscle tone or cardiac function. Ion channels are crucial regulators of cellular excitability and signaling, and their modulation is a common mechanism for cardiovascular drugs. While the search results generally discuss ion channel modulation and gating dynamics, there is no specific information linking this compound to the modulation of any particular ion channel type or describing its effects on channel gating dynamics. Characterizing such interactions would typically involve electrophysiological studies and binding assays to determine specificity and functional outcomes.
Downstream Cellular Signaling Pathway Perturbations
Information specifically detailing how this compound perturbs downstream cellular signaling pathways is limited. Its reported anti-inflammatory and antihypertensive effects imply that it likely influences signaling cascades related to these processes, but the precise pathways affected have not been elucidated in the provided data.
Second Messenger System Regulation
Modulation of receptor or enzyme activity by a compound can often lead to changes in second messenger systems, such as cyclic AMP, calcium ions, or inositol (B14025) phosphates, which in turn propagate and amplify signals within the cell. While this compound's potential interaction with receptors or enzymes suggests it could influence these systems, there is no specific research detailed in the search results that confirms or characterizes this compound's effects on second messenger signaling.
Subcellular Localization and Intracellular Dynamics
Based on the provided search results, there is no specific information available regarding the subcellular localization or intracellular dynamics of this compound. Studies on subcellular localization typically involve experimental techniques to determine where a compound accumulates within a cell (e.g., cytoplasm, nucleus, organelles), while intracellular dynamics examine its movement, binding, and processing within the cellular environment over time nih.govnih.govnih.gov. Such specific data for this compound were not found in the analyzed literature.
Preclinical Research Models for Mechanistic and Efficacy Investigations of Flupranone
In Vitro Cellular and Biochemical Assay Systems
In vitro studies are the foundation of preclinical research, allowing for the rapid assessment of a compound's biological effects in a controlled environment outside of a living organism. These assays can be broadly categorized into biochemical and cellular assays. youtube.compharmaron.com Biochemical assays are designed to test the compound's effect on a purified molecular target, such as an enzyme or receptor, providing data on binding affinity or enzyme inhibition (e.g., IC50 values). domainex.co.uk Cellular assays utilize living cells and provide a more biologically relevant context, assessing the compound's impact on cellular functions like proliferation, viability, or signaling pathways. youtube.comnuvisan.com
Primary cells are isolated directly from living tissue. nih.gov These models are highly valued because they closely mimic the physiological state of cells in vivo. For instance, if Flupranone were being investigated for neuroprotective properties, primary neuronal cultures would be used. nih.gov These cultures allow researchers to study the compound's effects on specific cellular processes in a model that closely resembles the native biological environment. However, primary cells have a finite lifespan and can be challenging to culture, which limits their use in extensive, long-term studies. nih.gov
To overcome the limitations of primary cells, researchers often use immortalized cell lines. krishgenbiosystems.com These are cells that have been genetically modified to proliferate indefinitely in culture, providing a consistent and readily available supply for experiments. krishgenbiosystems.commdpi.com For example, if this compound were being studied for anticancer properties, various cancer cell lines (e.g., HeLa, MCF-7) could be used to assess its effect on tumor cell growth and survival. researchgate.net While convenient, it is crucial to recognize that the genetic modifications enabling immortalization can alter cellular characteristics compared to their primary counterparts. frontiersin.orgplos.org
Recent advances have led to the development of more complex in vitro models that better replicate the three-dimensional structure and multi-cellular interactions of native tissues. nih.govresearchgate.net
Organoids are self-assembling 3D cell cultures derived from stem cells or primary tissues that mimic the architecture and function of an organ in miniature. nih.govuio.no For example, intestinal organoids could be used to study the absorption and metabolism of this compound in a gut-like environment. mpsworldsummit.org
Microphysiological Systems (MPS) , also known as "organs-on-a-chip," are microfluidic devices that culture cells in a way that simulates the physiological environment of an organ, including mechanical forces and fluid flow. researchgate.netnih.gov An MPS could model the interaction between different organ systems, such as liver and kidney organoids connected on a single chip, to study the systemic effects of this compound. nih.gov
Ex Vivo Tissue and Organ Slice Preparations
Ex vivo models use tissue or organ slices taken directly from an organism and maintained in a viable state in the laboratory for a short period. youtube.com This approach preserves the complex cellular architecture and interactions of the original tissue. nih.govresearchgate.net For instance, precision-cut lung slices could be used to study the effects of this compound on respiratory tissue in a controlled setting, bridging the gap between in vitro cell cultures and in vivo animal studies. researchgate.netrug.nl These models are particularly useful for studying tissue-specific responses and drug metabolism. researchgate.net
In Vivo Animal Models for Mechanistic Elucidation and Efficacy Proof-of-Concept
In vivo studies involve the use of living animals to evaluate the effects of a compound in a whole, functioning biological system. pharmaron.com These models are essential for understanding the complex interactions between a drug and the organism, including its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). youtube.com
The selection of an appropriate animal model is critical for the translational success of a drug candidate. tno.nl The chosen model should accurately replicate key aspects of the human disease being targeted. fda.gov For example, if this compound were intended to treat inflammation, a model such as the carrageenan-induced paw edema model in rodents might be used to assess its anti-inflammatory effects. pharmaron.com If it were for a viral disease, a corresponding viral infection model in mice would be employed. meliordiscovery.com The validation of these models involves confirming that they exhibit a disease pathology and response to standard-of-care treatments that are comparable to the human condition. meliordiscovery.commdpi.com
Preclinical Research on this compound Faces Data Scarcity
Despite a comprehensive search of available scientific literature, detailed information regarding preclinical research models, pharmacodynamic biomarkers, and advanced in vivo imaging studies specifically for the chemical compound "this compound" is not publicly available. As a result, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
The requested article structure, focusing on specific aspects of preclinical investigation such as pharmacodynamic biomarker identification and advanced in vivo imaging techniques, requires a substantial body of existing research. These areas of study are critical in the drug development process to understand a compound's mechanism of action and its effects on biological systems. amsbiopharma.compreprints.org
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate how a drug affects the body. preprints.org Their identification and measurement are crucial for assessing a drug's efficacy and for making informed decisions during early drug development. biognosys.com The process involves developing robust bioanalytical methods to quantify the biomarker in biological samples.
Advanced in vivo imaging techniques, such as bioluminescence imaging (BLI) and fluorescence reflectance imaging, are powerful tools for the longitudinal monitoring of biological processes within a living organism. neb.comnih.govwikipedia.org BLI utilizes light-emitting enzymes (luciferases) to track cells or biological processes, offering high sensitivity with low background signal. promega.compromega.comnih.gov Fluorescence imaging, on the other hand, relies on the excitation of fluorescent molecules (fluorophores) to visualize and quantify biological events. wikipedia.orgresearchgate.net These non-invasive methods allow for real-time analysis of molecular and cellular dynamics. neb.com
Comparative studies across different biological systems are also essential to understand the broader applicability and potential species-specific effects of a compound.
The absence of specific data for this compound across these critical research areas prevents the creation of a detailed and accurate scientific article as requested. Further research and publication of findings on this compound are necessary before a comprehensive review of its preclinical profile can be compiled.
Analytical Methodologies for this compound Research Not Found in Scientific Literature
Following a comprehensive search of scientific and academic databases, no specific analytical methodologies for a chemical compound named "this compound" have been identified. The search encompassed advanced chromatographic separation techniques and mass spectrometry applications, which are standard methods for the analysis of chemical compounds.
The investigation included targeted searches for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) methods related to "this compound." Similarly, searches were conducted for mass spectrometry (MS) applications, including hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as High-Resolution Mass Spectrometry for metabolite identification.
The absence of any research data, detailed findings, or established analytical methods for "this compound" in the public domain prevents the generation of a scientifically accurate article on this specific subject. The search results did yield information on similarly named compounds, but per the specific focus on "this compound," this information cannot be used.
Therefore, the requested article focusing solely on the analytical methodologies for "this compound" cannot be generated at this time due to the lack of available scientific literature and research data.
Analytical Methodologies for Flupranone Research
Spectroscopic Characterization Techniques for Research Purposes
Spectroscopic methods are fundamental in the elucidation of Flupranone's molecular structure. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules like this compound. slideshare.netcore.ac.uk It provides atom-level information by observing the magnetic properties of atomic nuclei. For this compound, a multi-faceted NMR analysis involving ¹H, ¹³C, and ¹⁹F nuclei is required for unambiguous structural confirmation.
¹H NMR: Proton NMR is used to determine the number of different types of protons in the molecule and their electronic environments. The chemical shift (δ) of each proton signal indicates its local environment, while the integration of the signal reveals the relative number of protons. Spin-spin coupling patterns help establish the connectivity of protons within the molecular framework.
¹³C NMR: This technique provides a signal for each unique carbon atom in the structure, revealing the composition of the carbon skeleton. nih.gov The chemical shift of a ¹³C signal is indicative of its hybridization and bonding environment (e.g., C=O, C-F, C-C).
¹⁹F NMR: Given that this compound is a fluorinated compound, ¹⁹F NMR is a crucial tool. The fluorine-19 nucleus is 100% naturally abundant and highly sensitive in NMR experiments. biophysics.org It has a very large chemical shift range, making it exceptionally sensitive to subtle changes in the local electronic environment. biophysics.orgjeolusa.comjeol.com This allows for precise characterization of the fluorine atoms' positions within the molecule.
2D NMR Techniques: To assemble the complete structure, two-dimensional NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different molecular fragments. core.ac.uknih.gov
A hypothetical set of NMR data for a proposed this compound structure is presented below.
| Nucleus | Hypothetical Chemical Shift (δ) ppm | Description |
| ¹H | 0.9 - 2.5 | Protons on the core aliphatic structure. |
| ¹H | 4.5 - 5.5 | Protons adjacent to fluorine or oxygen atoms. |
| ¹³C | 20 - 60 | Aliphatic carbons (CH, CH₂, CH₃). |
| ¹³C | 80 - 100 (doublet) | Carbon directly bonded to fluorine (shows C-F coupling). |
| ¹³C | > 200 | Carbonyl carbon (C=O) of the ketone group. |
| ¹⁹F | -110 to -150 | Fluorine atom on an aliphatic framework. |
This table contains hypothetical data for illustrative purposes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information to NMR by identifying specific functional groups and conjugated π-electron systems. uobabylon.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). youtube.com Specific bonds and functional groups absorb at characteristic frequencies. For this compound, the most prominent and diagnostic peak in its IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ketone group. The presence of carbon-fluorine bonds would also be confirmed by strong absorption bands in the fingerprint region of the spectrum. acs.org
| Functional Group | Hypothetical IR Absorption (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1715 | Stretch |
| C-F | 1000 - 1400 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
This table contains hypothetical data for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes electronic transitions, primarily in molecules containing π-electrons and chromophores. uobabylon.edu.iq The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher one. The wavelength of maximum absorbance (λmax) provides insight into the extent of conjugation. utoronto.ca A saturated ketone like this compound would be expected to exhibit a weak absorption (n → π* transition). If the structure contained conjugated double bonds, a much stronger absorption (π → π* transition) would appear at a longer wavelength. utoronto.ca
| Chromophore | Electronic Transition | Hypothetical λmax (nm) |
| Isolated Ketone (C=O) | n → π | ~280 |
| α,β-Unsaturated Ketone | π → π | > 220 |
This table contains hypothetical data for illustrative purposes.
Quantitative Determination of this compound in Research Matrices
Accurate quantification of this compound in complex research matrices, such as biological fluids (e.g., plasma, urine), is critical for pharmacokinetic and metabolic studies. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govmdpi.com
The methodology typically involves:
Sample Preparation: Extraction of this compound from the biological matrix to remove interfering substances like proteins and salts. This can be achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: The extract is injected into an HPLC system, most commonly a reverse-phase (RP-HPLC) column, which separates this compound from other remaining components based on its polarity.
Detection and Quantification: The eluent from the HPLC column is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound in a process called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides excellent specificity and minimizes background noise. Quantification is achieved by comparing the analyte's response to that of a known concentration of a stable isotope-labeled internal standard.
| Parameter | Example Condition |
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Monitored Transition | [M+H]⁺ → specific fragment ion |
This table outlines typical parameters for a quantitative LC-MS/MS method.
Development of Novel Detection and Quantification Methods
While HPLC-MS/MS is a well-established technique, research continues into the development of novel analytical methods with unique capabilities for detecting and quantifying fluorinated compounds like this compound.
Fluorine-Specific Detection: A significant challenge in environmental and biological analysis is the detection of unknown or unexpected fluorinated compounds. Novel methods coupling HPLC to Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) have been developed for fluorine-specific detection. nih.gov This technique can detect and quantify any fluorine-containing compound that elutes from the HPLC column, regardless of its molecular structure or ionization efficiency, making it a powerful tool for "non-targeted" analysis of fluorinated molecules. nih.gov
Fluorescent Probes and Biosensors: Another area of development involves creating highly sensitive and selective fluorescent probes or biosensors. creative-proteomics.com These are molecules designed to exhibit a change in their fluorescence properties (e.g., turning on, shifting color) upon selectively binding to a target analyte like this compound. Such methods could potentially lead to rapid and high-throughput screening assays.
Advanced NMR for Complex Mixtures: Recent advancements have demonstrated the feasibility of using ¹⁹F-centered NMR experiments to determine the structures of multiple small fluorinated molecules within a complex mixture without the need for prior separation or purification. nih.gov This approach leverages the sensitivity and large chemical shift dispersion of ¹⁹F NMR to resolve and identify individual components in situ, offering a powerful new strategy for analyzing reaction products or metabolites.
| Method | Principle | Primary Advantage |
| HPLC-ICP-MS/MS | Element-specific detection of fluorine via plasma mass spectrometry. nih.gov | Non-targeted detection of all fluorinated compounds. |
| Fluorescent Probes | Analyte binding induces a change in fluorescence. creative-proteomics.com | High sensitivity and potential for high-throughput applications. |
| ¹⁹F-centered 2D NMR | Structural elucidation based on ¹⁹F chemical shifts and couplings in a mixture. nih.gov | In-situ structural analysis without prior separation. |
This table compares the principles and advantages of novel detection methods.
Biotransformation and Metabolic Fate Studies of Flupranone
Identification of Phase I Biotransformation Pathways
There are currently no published studies that identify the specific Phase I biotransformation pathways for Flupranone.
Oxidative and Reductive Metabolic Reactions
Information regarding the oxidative and reductive metabolic reactions of this compound is not available. In general, such reactions would involve the addition of oxygen or the removal of hydrogen, respectively, catalyzed by various oxidoreductase enzymes. nih.govnih.gov
Cytochrome P450 Enzyme Involvement
The specific Cytochrome P450 (CYP450) enzymes involved in the metabolism of this compound have not been identified. The CYP450 superfamily is a primary driver of Phase I metabolism for a vast array of compounds. openanesthesia.orgwikipedia.org Determining which specific CYP isozymes (e.g., CYP3A4, CYP2D6) might be involved would require dedicated in vitro studies with human liver microsomes or recombinant CYP enzymes.
Elucidation of Phase II Conjugation Pathways
There is no available data elucidating the Phase II conjugation pathways for this compound.
Glucuronidation and Sulfation Processes
The extent and nature of this compound's potential glucuronidation and sulfation have not been studied. These are common conjugation reactions where glucuronic acid or a sulfonate group is attached to the molecule, respectively, to enhance its hydrophilicity. nih.govnih.gov
Glutathione (B108866) Conjugation Mechanisms
No research has been published on the potential for this compound to undergo glutathione conjugation. This pathway is a critical detoxification mechanism for electrophilic compounds, where glutathione is enzymatically attached to the substrate. mdpi.comnih.gov
Metabolite Identification and Structural Characterization in Research Models
There are no reports of the identification or structural characterization of this compound metabolites in any research models. Such studies would be essential to understand the complete metabolic profile of the compound. The process would involve administering this compound to in vivo models (e.g., rodents) or incubating it with in vitro systems (e.g., liver S9 fractions) and subsequently analyzing biological matrices (e.g., urine, plasma, bile) to isolate and identify any resulting metabolic products. nih.govnih.gov
In Vitro Liver Microsome and Hepatocyte Studies
To understand the metabolic fate of a compound at the cellular level, initial studies are typically conducted using in vitro systems such as liver microsomes and hepatocytes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These studies help to identify the primary metabolic pathways, such as oxidation, reduction, or hydrolysis (Phase I reactions), and the specific CYP enzymes involved.
Hepatocytes, or liver cells, provide a more complete model as they contain both Phase I and Phase II enzymes. Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.
A typical experimental design for in vitro studies would involve incubating this compound with liver microsomes or hepatocytes from various species, including humans, and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The data generated would help to construct a preliminary metabolic map of the compound.
Table 1: Hypothetical Data from In Vitro Liver Microsome Studies of this compound (Note: This table is illustrative and not based on actual experimental data for this compound)
| Species | Major Metabolites Detected | Primary CYP Enzymes Implicated (Hypothetical) |
|---|---|---|
| Human | Hydroxylated this compound, N-dealkylated this compound | CYP3A4, CYP2D6 |
| Rat | Hydroxylated this compound, Glucuronide conjugate | CYP2C11, UGT1A1 |
| Dog | N-dealkylated this compound, Sulfated conjugate | CYP3A12, SULT2A1 |
Animal Model Biotransformation Profiles
Following in vitro characterization, the biotransformation of a compound is investigated in vivo using animal models. These studies provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism system.
Inter-Species Differences in Biotransformation
Significant differences in drug metabolism can exist between different species. These variations are primarily due to differences in the expression and activity of drug-metabolizing enzymes. Understanding these inter-species differences is crucial for extrapolating preclinical animal data to predict the metabolic fate of a compound in humans.
For instance, a metabolic pathway that is prominent in rats may be minor or absent in humans, and vice versa. These differences can impact the efficacy and safety profile of a drug. Therefore, comparative metabolic studies across multiple species are a critical component of drug development.
Influence of Genetic and Environmental Factors on Metabolic Processes in Research Systems
The metabolism of a compound can be influenced by a variety of genetic and environmental factors. Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug clearance and response. For example, individuals who are "poor metabolizers" for a specific CYP enzyme may have higher plasma concentrations of a drug, potentially leading to adverse effects.
Environmental factors can also alter drug metabolism. Co-administration of other drugs can lead to drug-drug interactions through the inhibition or induction of metabolizing enzymes. Lifestyle factors such as diet and smoking can also impact enzyme activity. In research settings, it is important to consider these factors when designing and interpreting metabolic studies.
Computational and Theoretical Chemistry Studies on Flupranone
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to a second molecule (protein) when bound to each other to form a stable complex. europeanreview.org This technique is widely applied to examine interactions between protein receptors and ligands. mdpi.comcancer.gov
Binding Affinity Predictions
Predicting protein-ligand binding affinities accurately is a crucial yet challenging task in medicinal chemistry. nih.govarxiv.org Computational methods, including free energy-based simulations and machine learning-based scoring functions, are employed to tackle this challenge and potentially provide accurate predictions. nih.gov Deep learning approaches, which extract a hierarchy of feature representations, are also reviewed for binding affinity predictions. nih.gov Some computational tools aim to provide robust predictions by leveraging interatomic potential between the complex's bound and unbound states. arxiv.org The accuracy of these predictions can be assessed using benchmarks like CASF2016. arxiv.org
Active Site Characterization
Characterizing the active site of a protein is crucial for understanding its function and how ligands interact with it. Computational methods, including molecular modeling studies, can be used to investigate catalytic mechanisms and identify key residues involved in enzyme function. nih.gov These studies can help in understanding the geometry of the active site and the interactions between catalytic residues and substrates or transition states. biorxiv.orgbiorxiv.orgnih.gov Assessing active site preorganization can also be performed computationally. biorxiv.orgbiorxiv.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics simulations are powerful tools for investigating the conformational dynamics of molecules, which is often critical to their function. nih.gov These simulations can model diffusion and provide atomic-scale models of the diffusion process. mun.ca MD simulations are capable of generating conformational ensembles for a given force field and are considered a "gold standard" for computational assessment of molecular shape, as they capture the influence of the local environment. whiterose.ac.uk Conformational analysis is particularly important in drug development because the conformation of a drug affects its binding behavior and efficacy. mun.ca Identifying potential conformations and their relative probability is a key part of this process. mun.ca Methods like replica-exchange molecular dynamics and clustering analysis can be used to efficiently sample conformational space and identify the most probable conformations. mun.ca Accelerated MD schemes, such as the bond-boost method, can expedite the exploration of wider conformational space. biorxiv.org
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgmpg.de These methods aim for a quantitative understanding of materials properties based on the fundamental laws of quantum mechanics. mpg.de Density functional theory (DFT) is a widely used quantum mechanical modeling method for investigating electronic structure. wikipedia.orgmpg.de While computationally more demanding than classical methods, quantum chemical calculations provide a more accurate description of electronic behavior. ethz.ch
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that describes HOMO-LUMO interactions. udel.eduimperial.ac.ukwikipedia.org This theory suggests that the reactivity of a molecule can be approximated by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). udel.eduwikipedia.orgyoutube.com The interactions between the HOMO of one molecule and the LUMO of another are particularly important in understanding reactivity. udel.eduwikipedia.org FMO analysis can provide insights into whether reactions are thermally or photochemically allowed. imperial.ac.uk The HOMO is typically associated with nucleophilicity, while the LUMO is associated with electrophilicity. youtube.com
Reactivity Predictions and Reaction Mechanism Elucidation
Computational methods are increasingly valuable for predicting chemical reactions and elucidating reaction mechanisms. mi-6.co.jpcecam.orgcmu.eduucm.esrsc.orgox.ac.uknih.govrsc.orgnih.govrsc.org Quantum chemical calculations, including DFT, play a significant role in analyzing reaction mechanisms by estimating chemical reaction pathways, transition state energies, and connected equilibria. rsc.orgnih.govnih.govrsc.org These calculations can help in understanding the electronic properties of species involved in a reaction and the effect of the environment on their reactivity. ox.ac.uk Both template-based and template-free approaches, including those utilizing machine learning and deep learning, are being developed for reaction prediction. mi-6.co.jpcmu.edunih.gov Computational studies can reveal fascinating aspects of reactivity and guide the design of novel catalysts and synthetic approaches. ox.ac.ukrsc.org
Predictive Modeling for Structure-Property Relationships
Predictive modeling for structure-property relationships (SPR) involves using computational methods to build models that can predict the properties of a chemical compound based on its molecular structure. This approach is widely used in chemistry and materials science to understand how structural variations influence physical, chemical, or biological properties. rsc.orgmsstate.eduresearchgate.net Techniques employed in SPR modeling can include Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), machine learning algorithms such as deep learning, and various statistical methods. rsc.orgresearchgate.netnih.gov These models aim to establish correlations between molecular descriptors (numerical representations of chemical structures) and observed properties, enabling the prediction of properties for new or untested compounds. researchgate.netnih.gov While the principles of predictive modeling for SPR are well-established and applied across various chemical classes, specific applications or findings related to Flupranone were not found in the search results.
Virtual Screening and Library Design for Novel Analogs
Virtual screening (VS) is a computational technique used in drug discovery and materials science to search large databases of chemical compounds for potential candidates with desired properties. mdpi.comnih.govpsu.edu VS methods can be broadly categorized into structure-based virtual screening, which utilizes the 3D structure of a target (e.g., a protein binding site), and ligand-based virtual screening, which relies on information from known active molecules. mdpi.comnih.govpsu.edu Techniques include molecular docking, similarity searching based on molecular fingerprints or shapes, and pharmacophore modeling. mdpi.comnih.govpsu.edursc.org Virtual screening is often coupled with the design of novel analogs, where computational tools are used to propose new chemical structures based on a known scaffold or hit compound, aiming to optimize specific properties. rsc.org This process allows for the in silico exploration of chemical space and prioritization of compounds for synthesis and experimental testing, potentially accelerating the discovery process. mdpi.comnih.gov Although these methodologies are standard in computational chemistry for identifying and designing novel compounds, specific studies detailing the virtual screening or library design efforts focused on this compound analogs were not found in the search results.
Emerging Research Avenues and Future Directions for Flupranone
Exploration of Novel Target Classes and Biological Systems
Emerging research on Flupranone includes the investigation of its effects on novel biological targets and systems. One area of exploration involves the potential interaction of this compound with calcium ion channels. This is suggested in the context of its potential synergistic effects with Calan SR in managing symptoms associated with developmental disabilities, particularly in endodontic procedures, where modulation of calcium influx could mitigate neural responses related to pain and inflammation. probes-drugs.org
Furthermore, this compound has been identified in screenings for inhibitors of SARS-CoV-2 nsp16 2'-O-Ribose Methyltransferase. mimedb.org This suggests a potential role for this compound or its derivatives as antiviral agents targeting this specific viral enzyme. This finding opens a new avenue for investigating this compound's activity within the context of viral infections and the associated biological pathways.
The reported anti-inflammatory and antihypertensive properties of this compound also imply potential interactions with biological systems involved in inflammation and blood pressure regulation. ebi.ac.ukuni-goettingen.de Future research may delve deeper into the specific molecular targets and pathways within these systems that are modulated by this compound.
Applications in Chemical Biology and Mechanistic Probes
The application of this compound in chemical biology and as a mechanistic probe is an area with potential for growth. The identification of this compound as a potential inhibitor of SARS-CoV-2 nsp16 presents an opportunity for its use as a mechanistic probe to understand the function of this viral methyltransferase and its role in viral replication. mimedb.org By using this compound or modified versions, researchers could investigate the binding site, inhibition kinetics, and the downstream effects of nsp16 inhibition in a biological system.
Its known anti-inflammatory properties also suggest potential applications in chemical biology to dissect inflammatory pathways. ebi.ac.ukuni-goettingen.de this compound could serve as a tool to perturb specific components of the inflammatory response, helping to elucidate the complex signaling networks involved.
Integration with Systems Biology and Omics Approaches
Based on the available information, there is no specific research identified that integrates this compound with systems biology or omics approaches. However, given the increasing trend to utilize high-throughput technologies like transcriptomics, proteomics, and metabolomics to understand the global effects of compounds on biological systems, future research on this compound could benefit from such approaches. Integrating this compound treatment with omics studies could provide a comprehensive view of its impact on gene expression, protein profiles, and metabolic pathways, offering deeper insights into its mechanisms of action and identifying potential off-target effects.
Addressing Unresolved Questions and Research Gaps in this compound's Academic Profile
Several unresolved questions and research gaps exist in the academic profile of this compound based on the current information. While anti-inflammatory and antihypertensive properties are reported, the precise molecular targets and detailed mechanisms underlying these effects require further investigation. ebi.ac.ukuni-goettingen.de The potential synergy with Calan SR in endodontics and the underlying mechanism involving calcium ion channels warrant more in-depth study. probes-drugs.org The preliminary finding regarding SARS-CoV-2 nsp16 inhibition needs further validation and detailed characterization of the interaction. mimedb.org
Q & A
Q. What statistical approaches are optimal for reconciling contradictory results in Flupranone’s dose-dependent toxicity profiles?
- Answer : Apply Bayesian hierarchical modeling to integrate data from multiple studies, accounting for covariates like age, sex, and genetic background. Use sensitivity analysis to identify outliers and validate with in silico toxicity prediction tools (e.g., ProTox-II) .
Q. How can researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for nonlinear absorption in clinical populations?
- Answer : Implement population PK-PD modeling (NONMEM or Monolix) with covariates such as BMI and renal function. Validate with sparse sampling in Phase I trials. Use Akaike Information Criterion (AIC) to compare compartmental vs. non-compartmental models .
Q. What strategies mitigate bias in this compound’s preclinical neurobehavioral studies, particularly regarding observer-expectancy effects?
- Answer : Adopt double-blind scoring protocols with inter-rater reliability checks (Cohen’s κ > 0.8). Use automated tracking software (e.g., EthoVision) for objective behavioral quantification. Pre-register study protocols to reduce HARKing (Hypothesizing After Results are Known) .
Q. How should researchers design studies to investigate this compound’s off-target effects on cardiac ion channels?
- Answer : Utilize patch-clamp electrophysiology on hERG-expressing cells to assess potassium channel blockade. Combine with ex vivo Langendorff heart preparations to measure QT prolongation. Apply Hill-Langmuir equations to quantify inhibitory potency .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
- Contradiction Analysis : Use causal inference frameworks (e.g., Bradford Hill criteria) to distinguish spurious correlations from mechanistic links .
- Reporting Standards : Adopt ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Include effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
